molecular formula C11H18ClN5O2S B11811898 1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)-4-ethylpiperazine

1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)-4-ethylpiperazine

Cat. No.: B11811898
M. Wt: 319.81 g/mol
InChI Key: JMFZPXLFTRLHOS-UHFFFAOYSA-N
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Description

1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)-4-ethylpiperazine is a heterocyclic compound that features a pyridine ring substituted with a chloro and hydrazinyl group, a sulfonyl group, and an ethylpiperazine moiety.

Preparation Methods

The synthesis of 1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)-4-ethylpiperazine typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of 5-chloro-4-hydrazinylpyridine.

    Sulfonylation: The pyridine derivative undergoes sulfonylation using appropriate sulfonyl chlorides under controlled conditions.

    Piperazine Introduction:

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated systems and large-scale reactors to handle the reactions efficiently.

Chemical Reactions Analysis

1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)-4-ethylpiperazine undergoes various chemical reactions:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)-4-ethylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)-4-ethylpiperazine involves its interaction with specific molecular targets:

The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)-4-ethylpiperazine can be compared with similar compounds such as:

Properties

Molecular Formula

C11H18ClN5O2S

Molecular Weight

319.81 g/mol

IUPAC Name

[3-chloro-5-(4-ethylpiperazin-1-yl)sulfonylpyridin-4-yl]hydrazine

InChI

InChI=1S/C11H18ClN5O2S/c1-2-16-3-5-17(6-4-16)20(18,19)10-8-14-7-9(12)11(10)15-13/h7-8H,2-6,13H2,1H3,(H,14,15)

InChI Key

JMFZPXLFTRLHOS-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CN=CC(=C2NN)Cl

Origin of Product

United States

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